3-Amino-3-methylbutane-1-thiol
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Overview
Description
3-Amino-3-methylbutane-1-thiol is an organic compound with the molecular formula C5H13NS. It is a thiol, which means it contains a sulfur-hydrogen (–SH) group, and an amine, which means it contains a nitrogen-hydrogen (–NH2) group. This compound is known for its distinctive odor and is used in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Amino-3-methylbutane-1-thiol can be synthesized through several methods. One common method involves the reaction of an alkyl halide with thiourea to form an isothiouronium salt, which is then hydrolyzed to yield the desired thiol . The reaction conditions typically involve the use of a base such as sodium hydroxide to facilitate the hydrolysis step.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as the use of continuous flow reactors to ensure consistent product quality and yield. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-methylbutane-1-thiol undergoes various types of chemical reactions, including:
Oxidation: Thiols can be oxidized to form disulfides.
Reduction: Disulfides can be reduced back to thiols using reducing agents such as zinc and hydrochloric acid.
Substitution: Thiols can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include iodine, bromine, zinc, and alkyl halides. Reaction conditions may vary depending on the desired product but often involve the use of solvents such as ethanol or water and may require heating or cooling to specific temperatures.
Major Products Formed
The major products formed from the reactions of this compound include disulfides, thioethers, and various substituted thiols. The specific products depend on the reagents and conditions used in the reactions.
Scientific Research Applications
3-Amino-3-methylbutane-1-thiol has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-Amino-3-methylbutane-1-thiol involves its ability to participate in redox reactions due to the presence of the thiol group. Thiols can act as antioxidants by neutralizing reactive oxygen species (ROS) and protecting cellular structures from oxidative damage . The amine group can also participate in various chemical reactions, contributing to the compound’s overall reactivity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-Amino-3-methylbutane-1-thiol include:
3-Methyl-1-butanethiol: This compound is structurally similar but lacks the amine group.
2-Methyl-4-butanethiol: Another thiol with a similar structure but different positioning of the thiol group.
Uniqueness
What sets this compound apart from these similar compounds is the presence of both the thiol and amine groups, which allows it to participate in a wider range of chemical reactions and makes it more versatile in various applications.
Properties
Molecular Formula |
C5H13NS |
---|---|
Molecular Weight |
119.23 g/mol |
IUPAC Name |
3-amino-3-methylbutane-1-thiol |
InChI |
InChI=1S/C5H13NS/c1-5(2,6)3-4-7/h7H,3-4,6H2,1-2H3 |
InChI Key |
QOIFTTNTBSKDKG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCS)N |
Origin of Product |
United States |
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